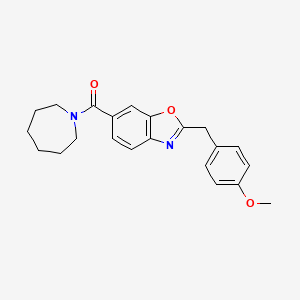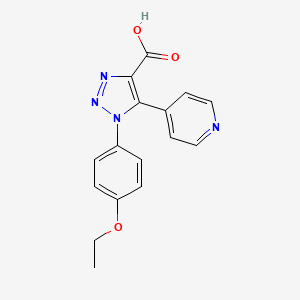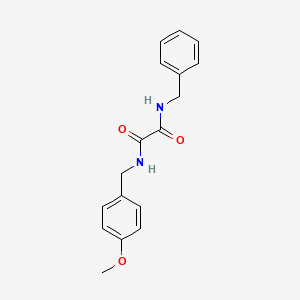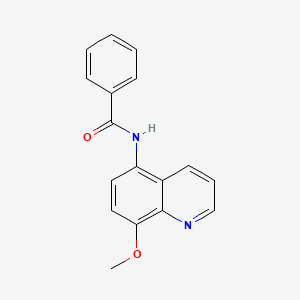
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as AMQCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Its chemical structure consists of a quinoline ring system with an acetylphenyl group and a hydroxyl group attached to it.
作用机制
The mechanism of action of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation. In addition, N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.
实验室实验的优点和局限性
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide also has low toxicity and is well-tolerated in animal models. However, one limitation of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. One direction is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Another direction is to improve its solubility and bioavailability to enhance its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide and its effects on different signaling pathways.
合成方法
The synthesis of N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide involves the reaction of 2-methyl-4-hydroxyquinoline with 3-acetylphenyl isocyanate in the presence of a base. The product is then purified through recrystallization to obtain pure N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The yield of the synthesis process is reported to be around 60%.
科学研究应用
N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer effects. N-(3-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-8-18(23)16-10-14(6-7-17(16)20-11)19(24)21-15-5-3-4-13(9-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIHZNRGTWPTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)

![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)

![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
